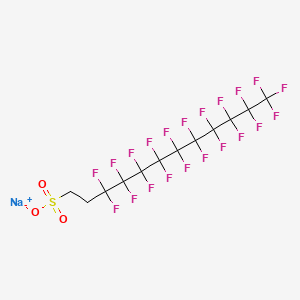

sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate

Description

Properties

CAS No. |

108026-35-3 |

|---|---|

Molecular Formula |

C12H4F21NaO3S |

Molecular Weight |

650.18 g/mol |

IUPAC Name |

sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate |

InChI |

InChI=1S/C12H5F21O3S.Na/c13-3(14,1-2-37(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33;/h1-2H2,(H,34,35,36);/q;+1/p-1 |

InChI Key |

RJOJXXCFXVMGLF-UHFFFAOYSA-M |

Canonical SMILES |

C(CS(=O)(=O)[O-])C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate typically involves the fluorination of a suitable hydrocarbon precursor followed by sulfonation. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination. The sulfonation step is usually carried out using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) to introduce the sulfonate group.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination and sulfonation processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of the fluorinating and sulfonating agents. The final product is purified through distillation or crystallization to achieve the desired purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce carboxylic acids.

Scientific Research Applications

Sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in emulsion polymerization and as a stabilizer for colloidal dispersions.

Biology: Employed in the preparation of biological membranes and as a component in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.

Industry: Utilized in the production of water-repellent coatings, lubricants, and fire-fighting foams.

Mechanism of Action

The mechanism of action of sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate involves its ability to reduce surface tension and stabilize emulsions. The sulfonate group interacts with water molecules, while the fluorinated tail provides hydrophobicity, allowing the compound to form micelles and other structures that can encapsulate and transport hydrophobic substances. This dual functionality makes it effective in various applications, from industrial processes to biomedical research.

Comparison with Similar Compounds

Research Findings and Data

Environmental Presence

- Water Systems : PFDoS is detected in trace amounts (<1 ng/L) in Turin’s water supplies, but its persistence raises long-term contamination concerns .

- Sediments : PFDoS constituted 5–10% of total PFAS in Poyang Lake sediments, highlighting its affinity for organic-rich environments .

Industrial Alternatives

Biological Activity

Sodium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-sulfonate (commonly referred to as PFDoS) is a member of the per- and polyfluoroalkyl substances (PFAS) family. This compound has garnered significant attention due to its unique properties and potential biological effects. This article will explore its biological activity through various studies and findings.

Overview of PFDoS

PFDoS is characterized by a long-chain perfluorinated carbon structure with a sulfonate functional group. Its chemical formula is C₁₂F₂₁NaO₃S. The compound is primarily used in industrial applications as a surfactant due to its ability to reduce surface tension and enhance water repellency. However, its persistence in the environment and potential health implications have raised concerns among researchers and regulatory agencies.

Toxicity and Health Effects

Research indicates that PFDoS exhibits toxicity similar to other perfluoroalkyl substances. Key findings include:

- Bioaccumulation : PFDoS can bioaccumulate in organisms leading to increased concentrations over time .

- Health Implications : Exposure to PFDoS has been linked to various health issues such as:

A study conducted on children from the Faroe Islands found associations between serum levels of PFAS and lower antibody responses to vaccinations . Additionally, population studies have suggested links between PFAS exposure and chronic health conditions such as thyroid disease and kidney disease .

PFDoS interacts with biological systems in several ways:

- Endocrine Disruption : Some studies suggest that PFDoS may disrupt endocrine functions by mimicking or interfering with hormone signaling pathways .

- Immune System Effects : Research indicates that exposure can lead to alterations in immune parameters at levels commonly found in human populations .

Case Study 1: Immune Response in Children

A notable study evaluated the immune responses of children exposed to PFAS compounds. The findings indicated that higher serum levels of PFDoS correlated with reduced antibody responses following vaccinations. This raises concerns about the long-term implications for public health and immunization efficacy .

Case Study 2: Environmental Persistence

Research assessing the environmental impact of PFDoS highlighted its persistence and bioaccumulation potential. The study showed that PFDoS could remain in ecosystems for extended periods without significant degradation. This persistence poses risks not only to wildlife but also to human populations relying on contaminated water sources .

Comparative Analysis of PFAS Compounds

The following table summarizes key characteristics of various perfluoroalkyl substances including PFDoS:

| Compound Name | Chemical Formula | Bioaccumulation Potential | Health Effects |

|---|---|---|---|

| Perfluorooctanoic Acid (PFOA) | C₈HF₁₅O₂ | High | Cancer risk; immune effects |

| Perfluorodecanoic Acid (PFDA) | C₁₀HF₁₉O₂ | Moderate | Liver toxicity; developmental issues |

| Sodium Henicosafluorododecane-1-sulfonate (PFDoS) | C₁₂F₂₁NaO₃S | High | Cholesterol increase; immune dysfunction |

Regulatory Perspectives

Regulatory bodies are increasingly scrutinizing PFAS compounds due to their environmental persistence and potential health risks. The OECD has published guidelines for assessing the safety of these substances . Additionally, some jurisdictions are implementing restrictions on the use of specific PFAS compounds including PFDoS due to their adverse health impacts .

Q & A

Basic: What analytical techniques are recommended for detecting and quantifying sodium henicosafluorododecane-1-sulfonate in environmental matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this compound due to its high sensitivity and specificity. Key methodological steps include:

- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate PFAS from complex matrices like water or soil .

- Ion Pairing : Sodium 1-decanesulfonate (a structural analog) is often used as an ion-pairing reagent in reversed-phase HPLC to enhance retention and separation of long-chain PFAS .

- Quantification : Isotope dilution with labeled internal standards (e.g., ¹³C- or ¹⁸F-labeled analogs) to correct for matrix effects and recovery losses .

Advanced: How can researchers resolve discrepancies in reported sorption coefficients (Kd) for PFAS compounds across different studies?

Answer:

Discrepancies in Kd values often arise from variations in experimental conditions. To address this:

- Control Variables : Standardize organic carbon content, ionic strength, and pH, as these factors strongly influence PFAS sorption. For example, higher ionic strength reduces electrostatic repulsion, increasing sorption to clay minerals .

- Competitive Sorption : Co-existing PFAS or organic pollutants can alter sorption behavior. Use competitive adsorption isotherms to quantify interference .

- Model Validation : Apply multivariate regression models incorporating soil properties (e.g., cation exchange capacity) to predict site-specific Kd values .

Basic: What synthetic routes are commonly employed to produce sodium henicosafluorododecane-1-sulfonate?

Answer:

Two primary methods are used:

Telomerization : Reaction of perfluoroalkyl iodide telogens with ethylene, followed by sulfonation and neutralization with sodium hydroxide. This method yields branched isomers, requiring rigorous purification via fractional crystallization .

Electrochemical Fluorination (ECF) : Direct fluorination of dodecane sulfonyl fluoride in hydrogen fluoride, followed by hydrolysis and neutralization. ECF produces linear chains but may generate byproducts like shorter-chain PFAS .

Advanced: What in situ analytical techniques can elucidate the degradation mechanisms of sodium henicosafluorododecane-1-sulfonate under environmental conditions?

Answer:

Advanced techniques include:

- In Situ XRD/XPS : Monitor structural changes during photodegradation or thermal treatment. For example, XPS can track fluorine loss in the sulfonate group, indicating defluorination .

- High-Resolution TEM (HRTEM) : Visualize nanoscale morphological changes in PFAS aggregates during redox reactions .

- Synchrotron-Based Spectroscopy : XAFS or FTIR microspectroscopy to map bond-breaking dynamics in real time .

Basic: How does the molecular structure of sodium henicosafluorododecane-1-sulfonate influence its environmental persistence?

Answer:

The compound’s persistence is attributed to:

- Perfluoroalkyl Chain Length : Longer chains (C12) increase hydrophobicity and resistance to microbial degradation compared to shorter analogs (C8) .

- Sulfonate Group Stability : The electronegative sulfonate group resists hydrolysis and oxidation, enhancing environmental half-life .

- Thermal Stability : Strong C-F bonds (485 kJ/mol) prevent breakdown under typical environmental temperatures .

Advanced: What strategies improve the recovery of sodium henicosafluorododecane-1-sulfonate in complex biological samples (e.g., serum)?

Answer:

- Protein Precipitation : Use methanol:acetonitrile (1:1) to denature proteins, minimizing PFAS binding to serum albumin .

- Enhanced SPE : Employ WAX cartridges (weak anion exchange) with pH-adjusted elution buffers (pH 4) to optimize sulfonate group retention .

- Matrix-Matched Calibration : Prepare calibration curves in analyte-free serum to account for ion suppression in LC-MS/MS .

Table 1: Comparison of Sorption Coefficients (Kd) for Sodium Henicosafluorododecane-1-sulfonate Under Varying Conditions

| Matrix | Organic Carbon (%) | Ionic Strength (M) | pH | Kd (L/kg) | Reference |

|---|---|---|---|---|---|

| Sandy Soil | 0.8 | 0.01 | 6.5 | 120 | |

| Clay-Rich Soil | 2.1 | 0.1 | 7.2 | 450 | |

| Activated Sludge | 15.0 | 0.05 | 6.8 | 980 |

Basic: What regulatory guidelines govern the handling and disposal of sodium henicosafluorododecane-1-sulfonate in laboratory settings?

Answer:

- Stockholm Convention : Classifies the compound as a persistent organic pollutant (POP), requiring sealed containers and incineration at >1,000°C for disposal .

- OSHA Standards : Use PFAS-specific PPE (e.g., nitrile gloves, respirators) to prevent dermal/ inhalation exposure during synthesis .

Advanced: How do computational models predict the bioaccumulation potential of sodium henicosafluorododecane-1-sulfonate in aquatic ecosystems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.